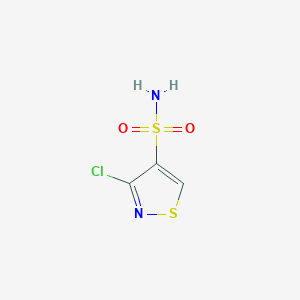

3-Chloroisothiazole-4-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-1,2-thiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGKNLSWNIOHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of 3-Chloroisothiazole-4-sulfonamide: A Technical Overview

Disclaimer: To date, a specific body of scientific literature detailing the biological activity, experimental protocols, and quantitative data for 3-Chloroisothiazole-4-sulfonamide is not publicly available. This technical guide, therefore, provides an in-depth analysis based on the well-established biological activities of its core chemical moieties: the isothiazole ring and the sulfonamide group. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this and related compounds.

Introduction: A Molecule of Predicted Dual Bioactivity

This compound is a heterocyclic compound that merges two pharmacologically significant scaffolds. The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur, recognized for its role in antimicrobial agents.[1] Concurrently, the sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anticancer, and diuretic drugs. The combination of these two moieties suggests a potential for synergistic or multifaceted biological activities.

Anticipated Biological Activities and Mechanisms of Action

Based on the known properties of its constituent parts, this compound is predicted to exhibit two primary classes of biological activity: antimicrobial and carbonic anhydrase inhibition.

Antimicrobial (Antifungal and Antibacterial) Activity

The isothiazole core is a key component in various biocides.[1] Specifically, derivatives such as 3,4-dichloroisothiazoles have been investigated as potent fungicides.[2][3][4][5] These compounds can induce systemic acquired resistance in plants, enhancing their defense against pathogens.[2][3][4][5] The proposed mechanism for some isothiazole-based fungicides involves the inhibition of oxysterol-binding protein (OSBP), a target distinct from many existing antifungal agents.[2][3][4]

The sulfonamide group is famously associated with antibacterial properties. Sulfonamide drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the folate pathway, thereby halting bacterial growth and replication.

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition and Anticancer Potential

Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7][8][9] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in pH regulation and various physiological processes.[6][7][8][9] Certain CA isoforms, notably CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and metastasis.[8][10] By inhibiting these isoforms, sulfonamides can disrupt the pH balance in the tumor microenvironment, leading to apoptosis and reduced tumor growth.[8]

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[6]

Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Sulfonamide inhibition of carbonic anhydrase.

Quantitative Data on Related Compounds

While no specific data exists for this compound, the following tables summarize representative quantitative data for related isothiazole and sulfonamide derivatives to provide a comparative context for potential efficacy.

Table 1: Fungicidal Activity of Representative Isothiazole Derivatives

| Compound Class | Target Organism | EC50 (mg/L) | Reference |

| Isothiazole-thiazole derivatives | Pseudoperonospora cubensis | 0.046 - 12.49 | [5] |

| Isothiazole-thiazole derivatives | Phytophthora infestans | 0.20 - 13.00 | [5] |

| 3,4-Dichloroisothiazole-based imidazoles | Various fungi | Commendable, broad-spectrum | [11] |

Table 2: Carbonic Anhydrase Inhibitory Activity of Representative Sulfonamide Derivatives

| Compound Class | hCA Isoform | KI (nM) | Reference |

| Aromatic/Heterocyclic Sulfonamides | hCA I | 10 - 250 | [8][12] |

| Aromatic/Heterocyclic Sulfonamides | hCA II | 10 - 75 | [8][12] |

| Sulfonamide Derivatives | bCA IV | 10 - 100 | [8] |

| Thiazole-based Sulfonamides | MCF-7 (IC50 µg/ml) | 18.53 | [12] |

Hypothetical Experimental Protocols

To elucidate the biological activity of this compound, the following standard experimental protocols would be appropriate.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay would determine the minimum inhibitory concentration (MIC) of the compound against various fungal strains.

-

Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar plates. Spores or yeast cells are harvested and suspended in a suitable medium, and the concentration is adjusted to a standard (e.g., 1-5 x 105 CFU/mL).

-

Compound Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Experimental Workflow: Antifungal MIC Assay

Caption: A generalized workflow for an antifungal MIC assay.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This method measures the inhibition of CO2 hydration catalyzed by a specific CA isoform.

-

Enzyme and Compound Preparation: A known concentration of the purified CA isoform is prepared. A stock solution of this compound is prepared and serially diluted.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) with a pH indicator is used.

-

Stopped-Flow Measurement: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 produces protons and lowers the pH.

-

Data Analysis: The initial rates of the reaction are calculated. The IC50 and subsequently the KI values are determined by plotting the reaction rates against the inhibitor concentration.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a promising profile for dual antimicrobial and carbonic anhydrase inhibitory activities. The isothiazole moiety provides a rationale for exploring its potential as a novel antifungal or antibacterial agent, while the sulfonamide group is a well-established pharmacophore for targeting carbonic anhydrases, with implications for cancer therapy.

Future research should focus on the synthesis and in vitro evaluation of this compound. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its biological activities and mechanism of action. Such studies will be crucial in determining the therapeutic potential of this and structurally related compounds.

References

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 3-Chloroisothiazole-4-sulfonamide

An In-Depth Technical Guide on the Potential Therapeutic Targets of 3-Chloroisothiazole-4-sulfonamide and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data has been found for this compound in the public domain at the time of this writing. This guide is based on the therapeutic potential of structurally related isothiazole-sulfonamide and thiazole-sulfonamide derivatives. The information presented herein should be considered as a predictive guide for initiating research on this compound.

Introduction

The isothiazole and sulfonamide moieties are privileged scaffolds in medicinal chemistry, each contributing to a wide array of biological activities. The combination of these two pharmacophores in a single molecular entity, such as this compound, presents an intriguing prospect for the development of novel therapeutic agents. Isothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Sulfonamides are a well-established class of drugs, famously known for their antimicrobial effects through the inhibition of folic acid synthesis, and more recently for their potent inhibition of carbonic anhydrases.[3]

This technical guide aims to provide a comprehensive overview of the potential therapeutic targets for this compound by examining the known biological activities of its structural analogs. The information is curated to aid researchers and drug development professionals in designing and conducting further investigations into this specific compound.

Potential Therapeutic Targets

Based on the available literature for analogous compounds, the primary potential therapeutic targets for this compound can be broadly categorized into two main classes: Carbonic Anhydrases and Dihydropteroate Synthase. Other potential targets have also been identified and are discussed subsequently.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer.[4][5] The sulfonamide moiety is a classic zinc-binding group, making it a highly effective inhibitor of CAs.[6]

The following table summarizes the inhibition constants (Kᵢ) of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data, derived from studies on analogous compounds, suggests that this compound may also exhibit inhibitory activity against these enzymes.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Benzenesulfonamides | hCA I | 88.9–6030 nM | [7] |

| Benzenesulfonamides | hCA II | 4.4–29.4 nM | [7] |

| Thiazole-based Sulfonamides | hCA IX | Not Specified | [6] |

| Pyridine-3-sulfonamides | hCA II | up to 271 nM | [5] |

| Pyridine-3-sulfonamides | hCA IX | up to 137 nM | [5] |

| Pyridine-3-sulfonamides | hCA XII | up to 91 nM | [5] |

| 3-Amino-4-hydroxy-benzenesulfonamide Derivatives | Various CAs | Micromolar to Nanomolar Affinity | [8] |

This assay measures the catalytic activity of CA in hydrating CO₂ and the inhibitory effect of a compound.

Materials:

-

Applied Photophysics stopped-flow instrument.

-

Buffer: 10 mM HEPES (for α-CAs) or TRIS (for β-CAs), pH 7.5-8.3.

-

Indicator: 0.2 mM Phenol red.

-

0.1 M NaClO₄ (to maintain constant ionic strength).

-

CO₂ solutions (1.7 to 17 mM).

-

Purified CA enzyme.

-

Inhibitor stock solutions (0.1 mM) in a suitable solvent (e.g., DMSO, water).

Procedure:

-

Prepare serial dilutions of the inhibitor from the stock solution.

-

Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at 25°C to allow for complex formation.

-

The stopped-flow instrument is set up to monitor the change in absorbance of the pH indicator (phenol red) at 557 nm.

-

One syringe of the instrument is loaded with the enzyme-inhibitor mixture, and the other with the CO₂ solution.

-

The solutions are rapidly mixed, and the initial velocity of the CO₂ hydration reaction is measured by monitoring the absorbance change over the first 5-10% of the reaction for a period of 10 seconds.

-

The uncatalyzed rate (reaction without enzyme) is measured and subtracted from the catalyzed rates.

-

Inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[4]

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a key enzyme in the bacterial folic acid synthesis pathway. It catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid, which is essential for bacterial growth.[3]

The following table presents the minimum inhibitory concentration (MIC) values for some thiazole-sulfonamide derivatives against various bacterial strains. This suggests that this compound could possess antibacterial properties.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfanilamides/Nitro-substituted sulfonamides | Gram-positive bacteria (Bacilli, Staphylococci, Streptococci) | 0.3 - 100 | [9] |

| Thiazole-sulfonamides | Gram-positive and Gram-negative bacteria | Effective inhibition reported | [9] |

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

96-well microtiter plates.

-

Test compound stock solution.

-

Positive control antibiotic (e.g., Gentamicin).

-

Negative control (broth only).

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Inhibition of Dihydropteroate Synthase in the bacterial folic acid pathway.

Other Potential Therapeutic Targets

Research into isothiazole and sulfonamide derivatives has revealed several other potential therapeutic targets.

-

Cytochrome P450-dependent sterol 14α-demethylase (CYP51): 3,4-Dichloroisothiazole-based imidazoles have shown potential as fungicides by targeting CYP51, an essential enzyme in fungal cell wall synthesis.[5] This suggests a potential antifungal application for this compound.

-

Urease: Certain sulfonamide derivatives have demonstrated inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. The IC₅₀ values for some derivatives were in the low micromolar range.[10]

-

Dihydrofolate Reductase (DHFR): Thiazole and thiadiazole derivatives incorporating a sulfonamide group have been investigated as DHFR inhibitors, another crucial enzyme in the folate pathway, with applications in anticancer and antibacterial therapy.[11]

-

Serotonin Receptors (5-HT₇R and 5-HT₆R): A flexible hexyl derivative of lurasidone, which contains a 1,2-benzisothiazole group, has shown binding affinity for these receptors, which are targets for the treatment of schizophrenia.[1]

-

Histone Deacetylases (HDACs): Isothiazole derivatives have been noted for their potential as HDAC inhibitors, a class of anticancer agents.[2]

Conclusion and Future Directions

While specific experimental data for this compound is currently unavailable, the extensive research on its structural analogs strongly suggests a rich therapeutic potential. The most promising avenues for investigation appear to be its activity as an inhibitor of carbonic anhydrases and dihydropteroate synthase . The former suggests applications in cancer, glaucoma, and neurological disorders, while the latter points towards its use as an antibacterial agent.

Further research should focus on the synthesis and in vitro evaluation of this compound against a panel of human carbonic anhydrase isoforms and a diverse range of bacterial and fungal pathogens. Subsequent studies could explore its efficacy in cell-based assays and in vivo models for the most promising activities identified. The detailed experimental protocols and quantitative data provided in this guide for analogous compounds offer a solid foundation for initiating such investigations. The unique combination of the isothiazole and sulfonamide scaffolds in this compound may lead to novel pharmacological profiles with improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica [mdpi.com]

- 5. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloroisothiazole-4-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data specifically for 3-Chloroisothiazole-4-sulfonamide is limited. This guide provides a comprehensive framework based on the known physicochemical properties of the isothiazole and sulfonamide chemical classes, supplemented with established experimental protocols. The quantitative data presented herein is illustrative, based on structurally related compounds, and should be considered hypothetical until experimentally verified for this compound.

Introduction

This compound is a unique chemical entity combining two important pharmacophores: the isothiazole ring and a sulfonamide group. The isothiazole ring is a five-membered aromatic heterocycle known for its stability and presence in various biologically active compounds.[1][2] The sulfonamide group is a well-established functional group in medicinal chemistry, famously associated with sulfa drugs, and known to influence properties like solubility and crystal packing.[3] Understanding the solubility and stability of this molecule is critical for its potential development in pharmaceuticals, agrochemicals, or material science. This document outlines the expected solubility and stability profiles and provides the standard methodologies for their experimental determination.

Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including polarity, molecular size, and the presence of ionizable functional groups.[4][5] The principle of "like dissolves like" is fundamental; polar molecules dissolve in polar solvents, and non-polar molecules in non-polar solvents.[6][7]

For this compound, the presence of the polar sulfonamide group, capable of hydrogen bonding, is expected to confer some solubility in polar solvents.[6][8] However, the chlorinated isothiazole ring is more hydrophobic and will contribute to its solubility in non-polar organic solvents.[9]

pH-Dependent Solubility

Sulfonamides are typically weak acids due to the proton on the nitrogen atom.[10] The acidity of this proton allows the molecule to form a more soluble salt under alkaline (high pH) conditions.[9][10] Therefore, the aqueous solubility of this compound is expected to be minimal in acidic to neutral pH and increase significantly in basic conditions. The solubility of sulfathiazole and sulfadiazine, for instance, can increase by a factor of two to three at a pH of 7.5 and up to tenfold at a pH of 8.0.[10]

Hypothetical Solubility Data

The following table summarizes the expected solubility of this compound in various solvents at 25 °C. This data is illustrative and serves as a template for experimental findings.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water (pH 3.0) | Polar Protic | < 0.1 |

| Water (pH 7.4, PBS) | Polar Protic | 0.1 - 0.5 |

| Water (pH 9.0) | Polar Protic | 1.0 - 5.0 |

| Methanol | Polar Protic | 5 - 15 |

| Ethanol | Polar Protic | 2 - 10 |

| Acetone | Polar Aprotic | 20 - 50[11] |

| Acetonitrile | Polar Aprotic | 5 - 15 |

| Dichloromethane | Non-polar | < 1 |

| Hexane | Non-polar | < 0.01 |

Stability Profile

The chemical stability of a compound is its ability to resist chemical change or decomposition under various environmental conditions. Key factors influencing the stability of organic molecules include resonance, charge distribution, and steric effects.[12][13]

The this compound molecule contains an aromatic isothiazole ring, which imparts significant thermodynamic stability due to electron delocalization.[1][2] The sulfonamide group is also known to be relatively unreactive.[3] However, the molecule is not inert and may be susceptible to degradation under specific stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial to identify potential degradation pathways and to develop stability-indicating analytical methods.[14] The compound would be subjected to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Hypothetical Stability Data

The following table outlines the expected outcomes from a forced degradation study of this compound.

| Condition | Time | Expected Degradation | Potential Degradation Pathway |

| 0.1 M HCl (aq) at 60 °C | 72 hours | Low (< 5%) | Sulfonamides are fairly stable at acidic pH.[15] |

| 0.1 M NaOH (aq) at 60 °C | 24 hours | Moderate (10-30%) | Hydrolysis of the sulfonamide or cleavage of the isothiazole ring. |

| 3% H₂O₂ (aq) at RT | 24 hours | Moderate (15-40%) | Oxidation of the sulfur atom. |

| Thermal (80 °C, solid) | 7 days | Low (< 2%) | The compound is expected to be thermally stable as a crystalline solid. |

| Photolytic (ICH Q1B) | 24 hours | Low to Moderate (5-20%) | Potential for chlorine radical formation or ring rearrangement. |

Experimental Protocols

Protocol for Shake-Flask Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][17]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Phosphate Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.[17]

-

Add a known volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.

-

Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours.[17] A preliminary time-course experiment is recommended to determine the time to equilibrium.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. Separate the undissolved solid by either centrifugation at high speed or by passing the solution through a 0.45 µm filter. This step is critical to avoid inflating the solubility measurement.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve.

-

Perform the experiment in triplicate to ensure reproducibility.[18]

Protocol for Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in acetonitrile/water)

-

0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare multiple aliquots of a stock solution of the compound.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep a control sample with water instead of acid. Incubate both at 60 °C for up to 72 hours, sampling at intermediate time points (e.g., 4, 8, 24, 72 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C, sampling at earlier time points (e.g., 1, 4, 8, 24 hours). Neutralize samples with acid before analysis.

-

Oxidation: Add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, sampling at intermediate time points.

-

Thermal Degradation: Store the stock solution and solid compound in an oven at 80 °C. Sample at various time points over 7 days.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Protect a control sample from light.

-

Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method. The use of a PDA detector helps assess peak purity, while an LC-MS system is invaluable for identifying the mass of degradation products to help elucidate their structures.

Visualizations

Factors Influencing Solubility and Stability

Caption: Key physicochemical factors governing the solubility and stability of an organic molecule.

Hypothetical Degradation Workflow

Caption: A typical experimental workflow for investigating the degradation of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. Sulfonamide - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. youtube.com [youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. auajournals.org [auajournals.org]

- 11. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. How do organic compounds achieve stability? - Mr Khemistry [mrkhemistry.com]

- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic and Structural Elucidation of 3-Chloroisothiazole-4-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Chloroisothiazole-4-sulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted data based on the analysis of structurally related compounds and general principles of spectroscopic interpretation for sulfonamides and heterocyclic systems. It also outlines detailed experimental protocols for acquiring such data and a general workflow for the synthesis and characterization of novel sulfonamides.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (δ, ppm) | Carbon | Predicted Chemical Shift (δ, ppm) |

| -SO₂NH₂ | 5.0 - 8.0 (broad singlet) | C₃ (C-Cl) | 145 - 155 |

| H₅ (Isothiazole) | 8.5 - 9.5 (singlet) | C₄ (C-SO₂) | 140 - 150 |

| C₅ (C-H) | 120 - 130 |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS). The solvent used can significantly influence the chemical shifts, especially for the labile sulfonamide protons.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Symmetric & Asymmetric Stretching | 3400 - 3200 | Medium - Strong |

| C=N (Isothiazole) | Stretching | 1650 - 1550 | Medium |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1335 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1155 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium - Strong |

| S-N (Sulfonamide) | Stretching | 925 - 900 | Medium |

Note: IR spectra of solid samples are typically acquired as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data

| Ion | m/z (relative abundance) | Proposed Structure/Fragment |

| [M+H]⁺ | Calculated Exact Mass + 1 | Protonated molecular ion |

| [M-SO₂]⁺ | [M+H]⁺ - 64 | Loss of sulfur dioxide, a common fragmentation for sulfonamides[1] |

| [M-NHSO₂]⁺ | [M+H]⁺ - 79 | Cleavage of the sulfonamide group |

| [Isothiazole ring fragments] | Varies | Fragments arising from the cleavage of the isothiazole ring |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electrospray Ionization - ESI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution must be free of any particulate matter; filtration through a 0.22 µm syringe filter is recommended.

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel sulfonamide compound, which would be applicable to this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel sulfonamide.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to verify them. Researchers can use this information to guide their synthesis, purification, and structural elucidation efforts.

References

In Silico Prediction of 3-Chloroisothiazole-4-sulfonamide Properties: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the ability to predict the properties of novel chemical entities in the early stages is paramount. In silico computational methods provide a rapid, cost-effective, and resource-efficient alternative to traditional high-throughput screening. By leveraging sophisticated algorithms and models, researchers can forecast a molecule's physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities before synthesis. This proactive approach significantly reduces late-stage attrition rates, saving time and financial resources.[1]

This technical guide focuses on the in silico characterization of 3-Chloroisothiazole-4-sulfonamide, a molecule combining the isothiazole and sulfonamide scaffolds, both of which are prevalent in medicinally active compounds.[2][3] Sulfonamides are known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] This document provides a comprehensive overview of its predicted properties, the methodologies used for these predictions, and the experimental protocols required for their subsequent validation.

Predicted Physicochemical and Pharmacokinetic Properties

The foundational step in evaluating a potential drug candidate is the prediction of its fundamental physicochemical and pharmacokinetic properties. These characteristics are crucial determinants of a molecule's behavior in a biological system. The following tables summarize the predicted properties for this compound, generated using a consensus of established in silico models such as SwissADME, pkCSM, and admetSAR.[1][6]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Model | Significance |

| Molecular Formula | C₃H₂ClN₃O₂S₂ | - | Basic molecular identity |

| Molecular Weight | 215.68 g/mol | - | Influences diffusion and transport |

| LogP (Octanol/Water) | 0.85 | Consensus (ALOGP, XLOGP3) | Lipophilicity; affects solubility and permeability |

| Water Solubility (LogS) | -2.50 | ALOGPS, ESOL | Bioavailability and formulation |

| pKa (acidic) | 6.75 | ACD/Labs, ChemAxon | Ionization state at physiological pH |

| Topological Polar Surface Area | 95.8 Ų | Ertl algorithm | Membrane permeability |

| H-Bond Donors | 2 | Molecular structure | Interaction potential with biological targets |

| H-Bond Acceptors | 4 | Molecular structure | Interaction potential with biological targets |

Table 2: Predicted Pharmacokinetic (ADME) Properties

| ADME Parameter | Predicted Value/Class | Method/Model | Implication |

| Absorption | |||

| Human Intestinal Absorption | High (>90%) | admetSAR | Potential for good oral bioavailability |

| Caco-2 Permeability (logPapp) | 0.95 cm/s | pkCSM | High permeability across intestinal epithelium |

| P-glycoprotein Substrate | No | SwissADME, pkCSM | Low probability of active efflux |

| Distribution | |||

| Volume of Distribution (VDss) | 0.25 L/kg | pkCSM | Primarily distributed in extracellular fluid |

| Blood-Brain Barrier (BBB) Permeability | Low (LogBB < -1) | admetSAR, pkCSM | Unlikely to cross the BBB |

| Plasma Protein Binding | ~85% | pkCSM | Moderate binding, affecting free drug concentration |

| Metabolism | |||

| CYP2D6 Inhibitor | No | SwissADME, pkCSM | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | SwissADME, pkCSM | Low risk of drug-drug interactions |

| Excretion | |||

| Total Clearance (CLtot) | 0.35 mL/min/kg | pkCSM | Moderate rate of elimination from the body |

| Renal OCT2 Substrate | Yes | pkCSM | Potential for renal excretion via transporters |

Table 3: Predicted Toxicological Properties

| Toxicity Endpoint | Predicted Result | Method/Model | Significance |

| AMES Mutagenicity | Non-mutagenic | PreADMET | Low risk of carcinogenicity |

| hERG I Inhibitor | No | pkCSM, PreADMET | Low risk of cardiac toxicity |

| Hepatotoxicity | Low probability | PreADMET | Low risk of liver damage |

| Skin Sensitization | Low probability | pkCSM | Low risk of allergic reactions upon skin contact |

Table 4: Drug-Likeness and Lead-Likeness Evaluation

| Rule/Filter | Prediction | Method/Model | Interpretation |

| Lipinski's Rule of 5 | Yes (0 violations) | SwissADME | Good oral bioavailability potential |

| Ghose Filter | Yes | SwissADME | Favorable physicochemical range |

| Veber's Rule | Yes (TPSA < 140 Ų) | SwissADME | Good oral bioavailability potential |

| Bioavailability Score | 0.55 | SwissADME | High probability of good bioavailability |

In Silico Methodologies and Workflows

The prediction of molecular properties relies on a variety of computational techniques. The general workflow involves generating a 2D or 3D representation of the molecule and using it as input for various predictive models.

General In Silico Prediction Workflow

References

- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-Chloroisothiazole-4-sulfonamide synthesis from 3-chloroisothiazole-4-sulfonyl chloride

Abstract

This document provides a detailed protocol for the synthesis of 3-Chloroisothiazole-4-sulfonamide from 3-chloroisothiazole-4-sulfonyl chloride. The synthesis involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia. This reaction is a common and effective method for the formation of primary sulfonamides.[1][2] The protocol below is based on established chemical principles for the synthesis of sulfonamides from sulfonyl chlorides.[1][3][4]

Introduction

This compound is a potentially valuable building block in medicinal chemistry and drug development. The isothiazole ring is a key heterocycle in a number of biologically active compounds, and the sulfonamide functional group is a well-established pharmacophore. The synthesis described herein provides a straightforward method for the preparation of this compound from the corresponding sulfonyl chloride.

Reaction Scheme

References

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Application Notes and Protocols for the Quantification of 3-Chloroisothiazole-4-sulfonamide

Introduction

3-Chloroisothiazole-4-sulfonamide is a unique chemical entity containing both an isothiazole ring and a sulfonamide functional group. The quantification of this compound is essential for various applications, including pharmaceutical development, environmental monitoring, and quality control processes. This document provides detailed application notes and experimental protocols for the determination of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The protocols outlined below are based on well-established methods for the analysis of sulfonamides, a class of compounds known for their therapeutic properties.[1][2][3][4] The structural components of this compound suggest that these analytical approaches will be highly applicable.

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

-

HPLC with UV Detection: A robust and widely accessible method suitable for routine analysis and quality control where high sensitivity is not paramount.

-

LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification in complex matrices such as biological fluids or environmental samples.[1][3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for the analysis of sulfonamides in pharmaceutical formulations.

Experimental Protocol:

2.1.1. Sample Preparation (General Protocol):

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation:

-

For Drug Substance: Accurately weigh the sample, dissolve in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range.

-

For Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve in a suitable solvent (using sonication if necessary), and dilute with the mobile phase to a final concentration within the calibration range.

-

For Environmental Samples (e.g., Water): A solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove matrix interferences.[1][3]

-

2.1.2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v). The ratio may need optimization. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254-280 nm). |

2.1.3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis:

Caption: General workflow for the quantification of this compound by HPLC.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the analysis of this compound at trace levels in complex matrices. The protocol is adapted from methods for the determination of sulfonamide residues in environmental and biological samples.[1][3]

Experimental Protocol:

2.2.1. Sample Preparation:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL. Prepare working standards by serial dilution in the initial mobile phase composition.

-

Sample Extraction (from a complex matrix like plasma or soil):

-

Liquid-Liquid Extraction (LLE): To 1 mL of the sample, add a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously and centrifuge to separate the layers. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte with a small volume of methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.[1][3]

-

2.2.2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution may be required for complex samples. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), likely in positive mode for the sulfonamide group. |

| MRM Transitions | To be determined by infusing a standard solution of this compound. At least two transitions (one for quantification, one for confirmation) should be monitored. |

2.2.3. Data Analysis:

-

Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.

-

Quantify the analyte in the samples using the regression equation from the calibration curve.

Workflow for LC-MS/MS Analysis:

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Data Presentation

The quantitative performance of the analytical methods should be summarized in tables for easy comparison. The following tables provide examples of the data that should be generated during method validation for this compound. The values presented are hypothetical and representative of what might be expected for a sulfonamide analysis.

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | < 5.0% |

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. It is crucial to emphasize that these protocols are starting points, and method development and validation are essential to ensure accurate and reliable results for the specific application. The provided workflows and data tables serve as a guide for researchers, scientists, and drug development professionals in establishing a quantitative assay for this compound.

References

- 1. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imeko.info [imeko.info]

- 3. Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 3-Chloroisothiazole-4-sulfonamide by HPLC and LC-MS

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Chloroisothiazole-4-sulfonamide is crucial for various stages of research and development. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

Chromatographic Conditions

A reversed-phase HPLC method is proposed based on common practices for the analysis of sulfonamides and isothiazole derivatives.[1]

| Parameter | Recommended Condition |

| Column | Cogent RP Phenyl Hexyl™, 5µm, 100Å, 4.6 x 150mm[1] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 75% A / 25% B (Isocratic)[1] |

| Flow Rate | 1.0 mL/minute[1] |

| Injection Volume | 5 µL[1] |

| Column Temperature | 30 °C |

| UV Detection | 270 nm[1] |

| Run Time | 10 minutes |

Experimental Protocol: HPLC Analysis

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.[1]

-

From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the prepared standards and samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Workflow for HPLC Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels in complex matrices.

Chromatographic and Mass Spectrometric Conditions

The following conditions are based on established methods for sulfonamide analysis by LC-MS/MS.[2][3]

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/minute |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined (based on MW of 196.66 g/mol for C₃H₃ClN₂O₂S₂) |

| Product Ions (Q3) | To be determined |

| Collision Energy | To be optimized |

Experimental Protocol: LC-MS Analysis

-

Standard Preparation:

-

Prepare a stock solution of this compound at 100 µg/mL in methanol.

-

Prepare a series of working standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution with a 50:50 mixture of mobile phase A and B.

-

-

Sample Preparation (e.g., from a biological matrix):

-

To 1 mL of the sample, add an internal standard.

-

Perform protein precipitation by adding 3 mL of acetonitrile.

-

Vortex and centrifuge the sample.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter.

-

-

Analysis:

-

Equilibrate the LC-MS system with the initial mobile phase conditions.

-

Optimize the MS parameters (precursor/product ions, collision energy) by infusing a standard solution of this compound.

-

Inject the prepared standards and samples.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Quantify this compound in the samples using the calibration curve.

-

Workflow for LC-MS Analysis

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed methods. These are target values and should be confirmed during method validation.

Table 1: HPLC Method Performance

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Table 2: LC-MS Method Performance

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.15 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

Conclusion

The provided HPLC and LC-MS methods offer robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is well-suited for routine analysis of higher concentration samples, while the LC-MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices. The detailed protocols and workflows are intended to guide researchers in the successful implementation of these analytical techniques. Method validation should be performed in accordance with the specific requirements of the application.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Chloroisothiazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the in vitro biological activities of 3-Chloroisothiazole-4-sulfonamide. Based on the chemical structure, which combines a sulfonamide group with a chloroisothiazole moiety, the primary anticipated activities include enzyme inhibition (particularly carbonic anhydrase), antibacterial effects, and potential anticancer properties. The following sections detail the rationale and experimental protocols for assessing these activities.

Potential Biological Activities and Signaling Pathways

The sulfonamide functional group is a well-established pharmacophore known for its inhibitory action against various enzymes and its antimicrobial properties. The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, is also a constituent of numerous biologically active compounds. Therefore, this compound is hypothesized to interact with several biological targets.

Enzyme Inhibition:

-

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide.[1] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, diuresis, and cancer.[1][2] The primary mechanism of inhibition involves the binding of the sulfonamide anion to the zinc ion in the enzyme's active site.[2]

-

Other Potential Enzyme Targets: Various sulfonamide derivatives have shown inhibitory activity against other enzymes such as urease, α-glucosidase, and α-amylase.[3][4]

Antimicrobial Activity:

-

Antibacterial Action: Sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] This disruption of folate metabolism leads to a bacteriostatic effect. The isothiazole and thiazole moieties have also been incorporated into compounds with demonstrated antibacterial activity.[5][6][7]

-

Antifungal Action: Certain sulfonamide derivatives have also exhibited antifungal properties.[7]

Anticancer Activity:

-

Carbonic Anhydrase IX and XII Inhibition: Some CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are linked to cancer progression and metastasis. Their inhibition is a validated anticancer strategy.[8]

-

Cytotoxicity: Thiazole and isothiazole derivatives have been reported to possess cytotoxic and pro-apoptotic activities against various cancer cell lines.[9][10]

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for evaluating the primary potential activities of this compound.

Caption: Workflow for enzyme inhibition assays.

Caption: Workflow for antimicrobial susceptibility testing.

Caption: Workflow for in vitro cytotoxicity assays.

Detailed Experimental Protocols

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methods for measuring CA activity. It utilizes the esterase activity of CA on a substrate that releases a chromogenic product.

Materials:

-

This compound

-

Human Carbonic Anhydrase II (hCA II), recombinant

-

CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

CA Substrate (e.g., 4-Nitrophenyl acetate)

-

Acetazolamide (positive control inhibitor)

-

96-well clear flat-bottom microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in CA Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Also, prepare similar dilutions of Acetazolamide.

-

Enzyme Preparation: Dilute hCA II in CA Assay Buffer to the desired working concentration.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Assay Buffer

-

Enzyme Control (EC): Enzyme solution and Assay Buffer

-

Inhibitor Control (IC): Enzyme solution and Acetazolamide solution

-

Test Compound (S): Enzyme solution and this compound solution

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the CA substrate to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and Acetazolamide relative to the Enzyme Control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

-

Protocol 2: Antibacterial Susceptibility Testing (Microbroth Dilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ciprofloxacin or other appropriate antibiotic (positive control)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB. Perform two-fold serial dilutions in the 96-well plate to obtain a range of concentrations.

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound, the positive control antibiotic, and a growth control (no compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

-

Data Presentation: Record the MIC values for each bacterial strain.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

-

Data Presentation

All quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Enzyme Inhibition Activity of this compound

| Target Enzyme | This compound IC50 (µM) | Acetazolamide IC50 (µM) |

| Carbonic Anhydrase II | Experimental Value | Experimental Value |

| Other Enzymes | Experimental Value | Reference Inhibitor |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | Experimental Value | Experimental Value |

| Escherichia coli | Experimental Value | Experimental Value |

| Other Strains | Experimental Value | Experimental Value |

Table 3: Cytotoxicity of this compound

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value |

| MCF-10A | Experimental Value | Experimental Value |

These application notes and protocols provide a comprehensive starting point for the in vitro characterization of this compound. The results from these assays will help to elucidate its biological activity profile and guide further drug development efforts.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Chloroisothiazole-4-sulfonamide

Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling and storage information for 3-Chloroisothiazole-4-sulfonamide was found in the public domain at the time of this writing. The following application notes and protocols are based on data from structurally related compounds, including other chlorinated isothiazoles and sulfonamides. These are general guidelines and should be treated as a conservative approach to handling this compound. Always consult a specific and verified SDS for this compound when it becomes available and perform a thorough risk assessment before handling.

Introduction

This compound is a chemical compound that, based on its structural motifs (a chlorinated isothiazole and a sulfonamide group), is likely to possess biological activity and may present handling challenges. The isothiazole ring, particularly when chlorinated, can be associated with skin sensitization and corrosive properties. The sulfonamide group is a common feature in many pharmaceuticals. This document provides recommended procedures for the safe handling, storage, and use of this compound in a research and development setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be skin and eye irritation or corrosion, and potential for allergic skin reactions.

Table 1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale (Based on Related Compounds) |

| Eye Protection | Chemical safety goggles or a face shield (EN 166 compliant). | Related chlorinated isothiazoles are corrosive to eyes and can cause serious damage. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | To prevent skin contact, as similar compounds can cause severe skin burns and allergic reactions. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To prevent skin contact and contamination of personal clothing.[1] |

| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. | To avoid inhalation of potentially irritating or harmful dusts or vapors.[1] |

Handling Procedures

3.1. General Handling

-

Work in a designated, well-ventilated area, preferably a chemical fume hood.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

3.2. Weighing and Dispensing

-

Perform in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Use appropriate tools (e.g., spatulas) to handle the solid material.

-

Close the container tightly after use.

3.3. Spills and Cleanup

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Table 1.

-

For small spills, carefully sweep up the solid material, trying to avoid generating dust. Place into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

For large spills, follow emergency procedures and contact your institution's environmental health and safety department.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and to ensure safety.

Table 2: Storage Conditions

| Parameter | Recommendation | Rationale (Based on Related Compounds) |

| Temperature | Store in a cool, dry place. Some related compounds recommend refrigeration.[3] | To prevent thermal decomposition.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture. | To prevent degradation. |

| Container | Keep in a tightly closed, properly labeled container.[4] | To prevent contamination and exposure. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | To avoid potentially hazardous reactions.[2] |

| Location | Store in a locked cabinet or a restricted-access area. | To prevent unauthorized access. |

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Protocols

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling and using this compound in a research experiment.

Caption: General experimental workflow for handling potentially hazardous chemical compounds.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Application Notes: In Vivo Evaluation of 3-Chloroisothiazole-4-sulfonamide

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. TOXICITY OF SULPHONAMIDE IN ANIMALS [pashudhanpraharee.com]

- 4. researchgate.net [researchgate.net]

- 5. Animal Models and Infectious Disease | Taconic Biosciences [taconic.com]